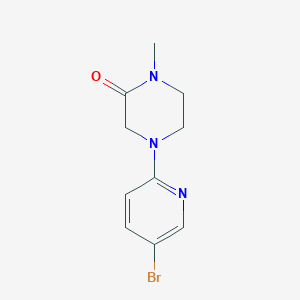

4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one

Overview

Description

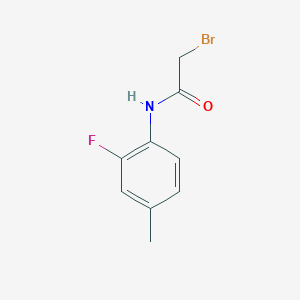

“4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound that belongs to the class of organic compounds known as N-arylamides . These are organic compounds that contain a carboxamide group that is N-linked to an aryl group .

Synthesis Analysis

The synthesis of similar compounds involves various methodologies. For instance, the synthesis of “tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate” was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .

Molecular Structure Analysis

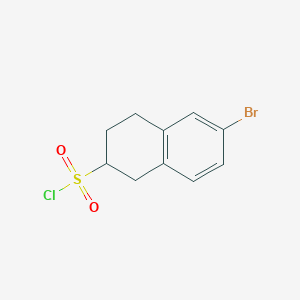

The molecular structure of “4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” can be represented by the InChI code: 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . The molecular weight of the compound is 243.10 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” include a molecular weight of 243.10 g/mol, a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 242.00548 g/mol, a monoisotopic mass of 242.00548 g/mol, a topological polar surface area of 25.4 Ų, a heavy atom count of 13, and a formal charge of 0 .

Scientific Research Applications

Synthesis and Potential Imaging Applications

- Synthesis for PET Imaging : A study by Wang et al. (2018) involved the synthesis of a compound related to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one for potential use as a PET imaging agent. This could have applications in visualizing neuroinflammation.

Chemical Synthesis and Modification

- Synthesis and Reactivity : Mishriky and Moustafa (2013) researched a compound structurally similar to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, focusing on its synthesis via nucleophilic substitution reactions. This work, detailed in their study, contributes to the broader understanding of chemical reactivity and synthesis techniques for such compounds (Mishriky & Moustafa, 2013).

Applications in Copper Complexes

- Catechol Oxidase Models : Merkel et al. (2005) explored the use of similar compounds in creating less symmetrical dicopper(II) complexes, which have implications in mimicking the active site of type 3 copper proteins. This study suggests potential applications in enzymatic and catalytic fields (Merkel et al., 2005).

Exploring Electron-Releasing Properties

- Electron-Attracting and Releasing Powers : Barlin's 1967 study investigated the electron-releasing power of compounds including 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, providing insights into their electronic properties and reactivity, which could be crucial for various chemical applications (Barlin, 1967).

Antimicrobial Activities

- Evaluation of Antimicrobial Activities : Pundeer et al. (2013) conducted a study on compounds related to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, assessing their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Pundeer et al., 2013).

Computational Analysis and Ligand Design

- Ligand Design for Serotonin Receptors : Łażewska et al. (2019) explored the design of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, considering the role of linkers for ligands of the human serotonin 5-HT6 receptor. Such studies are significant for understanding ligand-receptor interactions and drug design (Łażewska et al., 2019).

Therapeutic Perspectives for Cognitive Impairment

- Potential in Treating Cognitive Impairment : Research by Latacz et al. (2019) on 1,3,5-triazine-piperazine derivatives, similar to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, highlights their potential as 5-HT6 serotonin receptor agents. This could open doors for innovative treatments for cognitive impairments (Latacz et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as 4-[(5-bromopyridin-2-yl)amino]-4-oxobutanoic acid have been found to target the genome polyprotein in hepatitis c virus genotype 1b (isolate bk) .

Mode of Action

This interaction could potentially inhibit or enhance the protein’s activity, resulting in downstream effects on cellular processes .

Biochemical Pathways

Based on the target of similar compounds, it could be involved in the life cycle of hepatitis c virus .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on the target of similar compounds, it could potentially affect the replication of hepatitis c virus .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one .

properties

IUPAC Name |

4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O/c1-13-4-5-14(7-10(13)15)9-3-2-8(11)6-12-9/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCCNSBZDJQYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)

![Methyl 3-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}butanoate](/img/structure/B1375139.png)

![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)